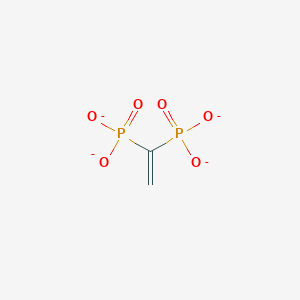
4-Hydrazinyl-6-methyl-1,3,5-triazin-2-amine
描述
4-Hydrazinyl-6-methyl-1,3,5-triazin-2-amine is a heterocyclic compound that belongs to the class of 1,3,5-triazines This compound is characterized by the presence of a hydrazinyl group at the 4-position, a methyl group at the 6-position, and an amino group at the 2-position of the triazine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydrazinyl-6-methyl-1,3,5-triazin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with 2,4,6-trichloro-1,3,5-triazine, which is commercially available and serves as the core structure for the triazine ring.
Substitution Reactions: The chlorine atoms at the 2, 4, and 6 positions of the triazine ring are successively substituted by the desired functional groups. The substitution at the 4-position is achieved using hydrazine hydrate, while the substitution at the 6-position is carried out using methylamine.
Reaction Conditions: The reactions are typically conducted in an aqueous solution of sodium hydroxide, which acts as a base to facilitate the substitution reactions. The reaction mixture is heated to promote the substitution process.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures efficient and consistent production. The reaction conditions, such as temperature, pressure, and concentration of reagents, are optimized to maximize yield and minimize by-products.
化学反应分析
Types of Reactions
4-Hydrazinyl-6-methyl-1,3,5-triazin-2-amine undergoes various types of chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can be reduced to form hydrazones or other reduced derivatives.
Substitution: The amino and hydrazinyl groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically conducted in acidic or neutral conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under mild conditions to achieve reduction.
Substitution: Nucleophilic substitution reactions are carried out using various nucleophiles, such as amines or thiols, in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions include azo compounds, hydrazones, and various substituted triazine derivatives, depending on the specific reaction conditions and reagents used.
科学研究应用
4-Hydrazinyl-6-methyl-1,3,5-triazin-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
作用机制
The mechanism of action of 4-Hydrazinyl-6-methyl-1,3,5-triazin-2-amine involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and nucleic acids, leading to modulation of their activity.
Pathways Involved: It can affect various cellular pathways, including those involved in cell proliferation, apoptosis, and immune response.
相似化合物的比较
4-Hydrazinyl-6-methyl-1,3,5-triazin-2-amine can be compared with other similar compounds, such as:
4-Amino-6-methyl-1,3,5-triazin-2-amine: This compound lacks the hydrazinyl group, which significantly alters its chemical properties and reactivity.
4-Hydrazinyl-1,3,5-triazin-2-amine: This compound lacks the methyl group at the 6-position, which affects its steric and electronic properties.
6-Methyl-1,3,5-triazin-2-amine: This compound lacks both the hydrazinyl and amino groups, making it less reactive and versatile.
The presence of the hydrazinyl, methyl, and amino groups in this compound makes it unique and highly versatile for various applications in scientific research and industry.
属性
IUPAC Name |
4-hydrazinyl-6-methyl-1,3,5-triazin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N6/c1-2-7-3(5)9-4(8-2)10-6/h6H2,1H3,(H3,5,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKPMVMXSQLPERF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC(=N1)NN)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40381926 | |
| Record name | 4-hydrazinyl-6-methyl-1,3,5-triazin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40381926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27419-09-6 | |
| Record name | 4-hydrazinyl-6-methyl-1,3,5-triazin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40381926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[1-(4-chloro-2-methylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1598279.png)






![7-Methoxy-2,3,4,5-tetrahydro-1H-benzo[C]azepin-1-one](/img/structure/B1598288.png)




![4-[(2-Chloro-4-fluorobenzyl)oxy]benzaldehyde](/img/structure/B1598299.png)

